molecular formula C7H7ClFN B1586197 3-Chloro-2-fluorobenzylamine CAS No. 72235-55-3

3-Chloro-2-fluorobenzylamine

Cat. No. B1586197
CAS RN: 72235-55-3
M. Wt: 159.59 g/mol
InChI Key: LYKWZKBLNOCJMA-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzylamine is a compound with the molecular formula C7H7ClFN and a molecular weight of 159.59 . It is used in research and development .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-fluorobenzylamine is 1S/C7H7ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-2-fluorobenzylamine are not detailed in the available resources, benzylamines have been used to study the rate of reaction with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride .


Physical And Chemical Properties Analysis

3-Chloro-2-fluorobenzylamine is a liquid at ambient temperature . It has a density of 1.27g/cm3 .

Scientific Research Applications

Stabilization of Carbenium Ions

Research by Christe et al. (2000) has shown that chloro and fluoro substitutions on benzylamine derivatives influence the stabilization of carbenium ions. Their study demonstrated that chlorine stabilizes carbenium ions more effectively than fluorine. This finding is crucial for understanding the reactivity and stability of fluoro-substituted carbocations in organic synthesis, suggesting applications in the design of novel organic compounds with specific electronic properties Christe et al., 2000.

Fluorine Substitution Effects on Molecular Dynamics

Calabrese et al. (2013) studied the effects of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine, revealing that fluorine substitution can significantly influence the flexibility and tunneling pathways of molecules. This has implications for the design of molecular sensors and materials with tailored dynamic properties Calabrese et al., 2013.

Preparation of Fluorine-Containing Derivatives

Khlebnikova et al. (2014) have demonstrated the synthesis of fluorine-containing exo- and endocyclic enamine derivatives of 2-acylcyclopentane-1,3-diones through the interaction with aromatic amines, including 3-Chloro-2-fluorobenzylamine. This opens pathways for the development of new fluorine-containing compounds with potential applications in medicinal chemistry and materials science Khlebnikova et al., 2014.

Synthesis and Structural Analysis

Banu et al. (2014) described the synthesis and crystal structure analysis of derivatives of imidazo[2,1-b][1,3,4]thiadiazole with fluorobenzyl substituents, highlighting the role of fluorine and chlorine substituents in modifying the molecular structure and interactions. This research contributes to the field of crystal engineering and the design of materials with specific optical and electronic properties Banu et al., 2014.

Corrosion Inhibition

Hussein (2015) explored the use of 4-Chloro-2-fluorobenzylamine Hydrochloride as a corrosion inhibitor for mild steel in HCl media. This study highlights the potential of chloro-fluorobenzylamines in protecting metals from corrosion, which is crucial for their applications in industrial processes and materials preservation Hussein, 2015.

Safety And Hazards

3-Chloro-2-fluorobenzylamine is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(3-chloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKWZKBLNOCJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378595
Record name 3-Chloro-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorobenzylamine

CAS RN

72235-55-3
Record name 3-Chloro-2-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72235-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-2-fluorophenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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